Cas no 477189-40-5 ((E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

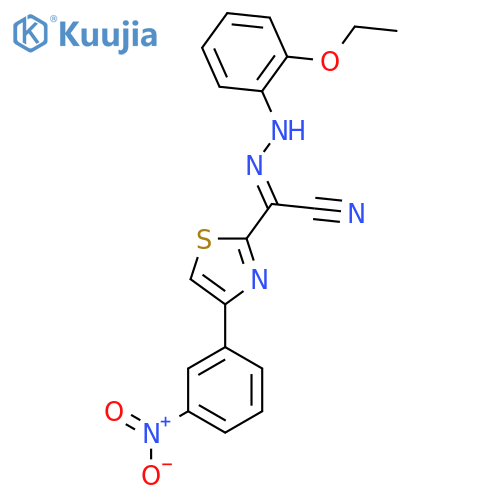

477189-40-5 structure

商品名:(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 化学的及び物理的性質

名前と識別子

-

- (E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

- (2E)-N-(2-ethoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide

- F0760-2415

- 477189-40-5

- (E)-N'-(2-ethoxyphenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide

- AKOS024599295

-

- インチ: 1S/C19H15N5O3S/c1-2-27-18-9-4-3-8-15(18)22-23-16(11-20)19-21-17(12-28-19)13-6-5-7-14(10-13)24(25)26/h3-10,12,22H,2H2,1H3/b23-16+

- InChIKey: FGYNHSQYOSEHBI-XQNSMLJCSA-N

- ほほえんだ: S1C=C(C2C=CC=C(C=2)[N+](=O)[O-])N=C1/C(/C#N)=N/NC1C=CC=CC=1OCC

計算された属性

- せいみつぶんしりょう: 393.08956053g/mol

- どういたいしつりょう: 393.08956053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 616

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 144Ų

- 疎水性パラメータ計算基準値(XlogP): 5.4

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0760-2415-5μmol |

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-40-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0760-2415-10μmol |

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-40-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0760-2415-20mg |

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-40-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0760-2415-25mg |

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-40-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0760-2415-1mg |

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-40-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0760-2415-40mg |

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-40-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| A2B Chem LLC | BA65879-5mg |

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-40-5 | 5mg |

$272.00 | 2024-04-20 | ||

| A2B Chem LLC | BA65879-100mg |

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-40-5 | 100mg |

$697.00 | 2024-04-20 | ||

| A2B Chem LLC | BA65879-1mg |

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-40-5 | 1mg |

$245.00 | 2024-04-20 | ||

| A2B Chem LLC | BA65879-10mg |

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-40-5 | 10mg |

$291.00 | 2024-04-20 |

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

477189-40-5 ((E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide) 関連製品

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量